tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate is a complex organic compound that features multiple functional groups, including tert-butyl, methoxy, and imidazole groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that tert-butyl esters, such as this compound, are often used in peptide synthesis . They are typically used as protected forms of amino acids, which suggests that their targets could be enzymes or receptors that interact with these amino acids.
Mode of Action
The compound acts as a protected form of an amino acid in peptide synthesis . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino part of the amino acid, preventing it from reacting prematurely during the synthesis process . The Boc group can be removed under acidic conditions when the desired reactions have taken place .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the compound’s action is the formation of dipeptides in peptide synthesis . The compound, acting as a protected form of an amino acid, allows for controlled peptide synthesis, preventing unwanted reactions from occurring .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability and reactivity can be influenced by the pH of the environment, as the Boc group is removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate typically involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) at ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols using reagents like sodium borohydride.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and sodium borohydride for reduction . Reaction conditions vary but often involve ambient temperatures and organic solvents.
Major Products
The major products formed from these reactions include protected or deprotected amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block in organic synthesis .
Biology and Medicine
In biological and medical research, tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate is used in the development of pharmaceuticals. Its ability to protect amino groups makes it valuable in peptide synthesis and drug design .
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale synthesis processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and esters, such as tert-butyl Nα-protected amino acid esters and tert-butoxycarbonyl-protected amino acid ionic liquids .
Uniqueness
What sets tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate apart is its combination of functional groups, which provides unique reactivity and stability. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl 4-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZFTGHOVFXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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